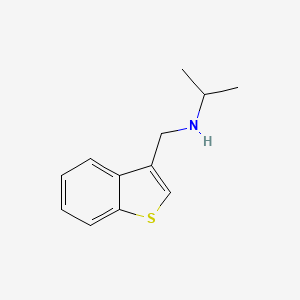
(1-benzothiophen-3-ylmethyl)(propan-2-yl)amine
Übersicht
Beschreibung
(1-Benzothiophen-3-ylmethyl)(propan-2-yl)amine is a chemical compound with the molecular formula C₁₂H₁₅NS and a molecular weight of 205.32 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. This compound is used primarily for research purposes and has various applications in scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzothiophen-3-ylmethyl)(propan-2-yl)amine typically involves the reaction of benzothiophene derivatives with appropriate amines under controlled conditions. One common method includes the alkylation of benzothiophene with isopropylamine in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Benzothiophen-3-ylmethyl)(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(1-Benzothiophen-3-ylmethyl)(propan-2-yl)amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of (1-benzothiophen-3-ylmethyl)(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-Benzothiophen-3-yl)-2-methylpropan-1-amine
- 1-[1-Benzothiophen-3-ylmethyl(methyl)amino]-3-propan-2-yloxypropan-2-ol
Uniqueness
(1-Benzothiophen-3-ylmethyl)(propan-2-yl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothiophene core and isopropylamine side chain make it a versatile compound for various research applications .
Eigenschaften
Molekularformel |
C12H15NS |
|---|---|
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
N-(1-benzothiophen-3-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C12H15NS/c1-9(2)13-7-10-8-14-12-6-4-3-5-11(10)12/h3-6,8-9,13H,7H2,1-2H3 |
InChI-Schlüssel |
LPSHFATYSWGKGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC1=CSC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














